REACTION_CXSMILES
|
[Br:1][C:2]1[C:3](=[O:12])[NH:4][CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.I[CH3:14]>CCCCCC.C(=O)([O-])[O-].[Ag+2]>[Br:1][C:2]1[C:3]([O:12][CH3:14])=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1 |f:3.4|
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Name
|
|
Quantity
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2 g
|
Type
|
reactant
|
Smiles
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BrC=1C(NC=C(C1)C(F)(F)F)=O
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Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
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CCCCCC
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Name
|
|
Quantity
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2.32 g
|
Type
|
catalyst
|
Smiles
|
C([O-])([O-])=O.[Ag+2]
|
Name
|
|
Quantity
|
1.05 mL
|
Type
|
reactant
|
Smiles
|
IC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
the resulting mixture heated
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Type
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TEMPERATURE
|
Details
|
at reflux for 16 hrs
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Duration
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16 h
|
Type
|
TEMPERATURE
|
Details
|
The suspension was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC=C(C1)C(F)(F)F)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.49 mmol | |
AMOUNT: MASS | 893 mg | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 42.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |